2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
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Description
2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a compound that has been the focus of scientific research due to its potential applications in various fields. It is a synthetic organic compound with a molecular formula of C23H17BrN2OS and a molecular weight of 463.36 g/mol.
Scientific Research Applications
Microwave Promoted Synthesis
Microwave irradiation is a cleaner, efficient, and faster method for the synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are related to the compound of interest. This technique offers advantages over traditional thermal heating by providing good to excellent yields in a solvent-free medium, demonstrating its utility in the synthesis of complex organic molecules (Saeed, 2009).
Novel Thiazolidine Derivatives
One-pot, multicomponent synthesis approaches have been developed for novel (4-oxothiazolidine-2-ylidene)benzamide derivatives. These methods, involving unsymmetrical thioureas, various amines, and methyl bromoacetate, highlight the versatility of thiazolidine frameworks in drug design and synthesis, pointing towards potential applications in medicinal chemistry (Hossaini et al., 2017).
Plant Growth Regulators
The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives, aiming for application as potential plant growth regulators, illustrates the agricultural and botanical research applications of thiazole derivatives. This area of research explores the effects of such compounds on plant growth, potentially leading to the development of new agrochemicals (Teitei, 1980).
Copper-Catalyzed Intramolecular Cyclization
The use of copper-catalyzed intramolecular cyclization processes for synthesizing N-benzothiazol-2-yl-amides underlines the significance of metal-catalyzed reactions in constructing complex molecular architectures. Such methodologies can be applied in the synthesis of pharmacologically relevant molecules, showcasing the intersection between organic synthesis and pharmaceutical sciences (Wang et al., 2008).
Antifungal Agents
The development of new antifungal agents from thiazole and benzamide derivatives indicates the role of these compounds in addressing fungal infections. The synthesis of these compounds, their characterization, and antifungal screening highlight the ongoing research efforts in discovering new therapeutic agents (Narayana et al., 2004).
properties
IUPAC Name |
2-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSADSXGMASTQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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